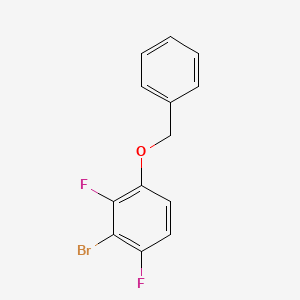

1-(Benzyloxy)-3-bromo-2,4-difluorobenzene

Description

Benzyloxy, Bromo, and Difluorobenzene Moieties in Organic Chemistry

Benzyloxy Group: In organic chemistry, the benzyloxy group (C₆H₅CH₂O-), commonly abbreviated as BnO, is frequently employed as a robust protecting group for alcohols and carboxylic acids. wikipedia.orgorganic-chemistry.org Its stability under a wide range of acidic and basic conditions makes it highly valuable during multi-step syntheses. chem-station.com The installation of a benzyloxy group, a process known as benzylation, typically involves reacting an alcohol with a benzyl (B1604629) halide, like benzyl bromide, in the presence of a base. wikipedia.orgchem-station.com Deprotection, or the removal of the benzyl group, is commonly achieved through palladium-catalyzed hydrogenation, which yields the original alcohol and toluene. organic-chemistry.org This strategic use of the benzyloxy group allows chemists to mask a reactive hydroxyl group while modifications are made to other parts of a molecule.

Bromo Group: The bromine atom, referred to with the prefix "bromo," is a halogen that significantly influences the reactivity of an aromatic ring. libretexts.orglibretexts.org It is an ortho-, para- director in electrophilic aromatic substitution reactions, meaning it directs incoming electrophiles to the positions adjacent and opposite to it on the benzene (B151609) ring. masterorganicchemistry.com While it directs to these positions, it is considered a deactivating group, making the ring less reactive than benzene itself. masterorganicchemistry.com The carbon-bromine bond provides a reactive site for many important transformations. Aryl bromides are key precursors in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for forming carbon-carbon bonds. Furthermore, the bromine atom can be converted into organometallic reagents, for instance, by reaction with magnesium to form a Grignard reagent. msu.edu

Difluorobenzene Moiety: The presence of two fluorine atoms on the benzene ring profoundly alters the molecule's electronic properties, stability, and reactivity. tandfonline.com Fluorine is the most electronegative element, and its strong electron-withdrawing nature can stabilize molecules and influence the acidity or basicity of nearby functional groups. tandfonline.comnih.gov This effect is particularly important in medicinal chemistry, where fluorination is a common strategy to enhance metabolic stability, improve membrane permeation, and increase binding affinity to biological targets. tandfonline.comnih.govencyclopedia.pub For example, blocking sites of metabolic oxidation is a key reason for incorporating fluorine into aromatic rings. nih.govencyclopedia.pub The difluoromethylene group (CF₂) has also been used as a mimic for labile oxygen atoms in phosphate esters. tandfonline.com The specific arrangement of the fluorine atoms (ortho, meta, or para) dictates the precise electronic effects and directs the regioselectivity of further chemical reactions.

Contemporary Research Landscape of Halogenated Aromatic Ethers

Halogenated aromatic ethers are a class of compounds that feature prominently in various areas of chemical research. They are recognized as important structural motifs in pharmaceuticals, agrochemicals, and polymers. walshmedicalmedia.comijrar.org Research in this area often focuses on the synthesis of complex molecules where the ether linkage provides structural flexibility and the halogen atoms serve as handles for further chemical modification.

A significant area of study involves the noncovalent interactions of these molecules, particularly halogen bonding. nih.govacs.org Halogen bonds are interactions where a covalently bonded halogen atom acts as an electrophilic species, forming an attractive interaction with a Lewis base, such as the oxygen atom in an ether. nih.gov Understanding these interactions is crucial for crystal engineering and the design of new materials. science.gov

The environmental aspect of halogenated aromatic compounds is also a major research focus. Due to their stability, some of these compounds can persist in the environment, leading to studies on their biodegradation and potential as pollutants. science.gov Conversely, the stability imparted by halogenation is often a desirable trait in materials science, leading to the development of materials with enhanced thermal stability and flame-retardant properties. walshmedicalmedia.com The direct functionalization of aromatic ethers, particularly through electrophilic aromatic substitution, remains an active field, aiming to develop more efficient synthetic routes to valuable derivatives. rsc.org

Positioning of 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene within Advanced Organic Synthesis and Materials Science Research

This compound is strategically positioned as a highly functionalized building block for advanced organic synthesis. Its value lies in the orthogonal reactivity of its different moieties, allowing for sequential and site-selective modifications.

In advanced organic synthesis , the compound serves as a versatile intermediate. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups. This is a cornerstone of modern synthetic chemistry for constructing complex molecular frameworks. Following such a transformation, the benzyloxy group can be cleaved under reductive conditions to reveal a hydroxyl group. This newly exposed functional group can then be used for subsequent reactions, such as esterification or etherification, adding another layer of synthetic utility. The two fluorine atoms modulate the reactivity of the aromatic ring and can influence the outcomes of subsequent synthetic steps, while also imparting properties desirable in final target molecules, especially in medicinal chemistry. tandfonline.com

In materials science , functionalized aromatic compounds are fundamental to the creation of advanced materials like polymers and organic electronic devices. ijrar.org While specific research on this compound in materials is not widely documented, its structural motifs are relevant. Polycyclic aromatic hydrocarbons are key components in the development of soft materials for applications in fluorescent detection and electronics. nih.gov The difluorobenzene core is a component found in some liquid crystals and organic semiconductors. The presence of the bromine atom allows for polymerization through cross-coupling reactions, potentially leading to novel fluorinated polymers with specific thermal or electronic properties. The benzyloxy group could be removed post-polymerization to introduce hydroxyl groups along the polymer backbone, altering properties like solubility or providing sites for further functionalization.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₉BrF₂O |

| Molecular Weight | 299.11 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| CAS Number | 941294-52-6 sigmaaldrich.com |

Interdisciplinary Relevance in Academic Research Domains

The unique combination of functional groups in this compound gives it relevance across multiple scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-difluoro-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-12-10(15)6-7-11(13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFNVRFFUMGLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyloxy 3 Bromo 2,4 Difluorobenzene

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(benzyloxy)-3-bromo-2,4-difluorobenzene reveals two primary strategic disconnections. The most apparent disconnection is at the ether linkage (C-O bond), suggesting a Williamson ether synthesis approach. This pathway disconnects the target molecule into a benzyl (B1604629) halide and a 3-bromo-2,4-difluorophenol (B2583047) precursor.

A second disconnection can be made at the C-Br bond, indicating an electrophilic bromination of a 1-(benzyloxy)-2,4-difluorobenzene (B174445) precursor. This strategy relies on the directing effects of the existing substituents to achieve the desired regioselectivity.

| Disconnection | Precursors | Synthetic Strategy |

| C-O (Ether) | 3-Bromo-2,4-difluorophenol and Benzyl bromide | Williamson Ether Synthesis |

| C-Br (Bromine) | 1-(Benzyloxy)-2,4-difluorobenzene and a brominating agent | Electrophilic Aromatic Substitution |

Direct Synthesis Approaches for this compound

Direct synthetic approaches to this compound primarily focus on the two strategies identified in the retrosynthetic analysis: etherification and bromination.

Etherification Reactions (e.g., Williamson Ether Synthesis on a Bromodifluorophenol Precursor)

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. In the context of synthesizing this compound, this reaction involves the nucleophilic substitution of a halide on benzyl bromide by the alkoxide generated from 3-bromo-2,4-difluorophenol. masterorganicchemistry.comchem-station.comlibretexts.org

The reaction typically proceeds by first deprotonating the phenolic hydroxyl group of 3-bromo-2,4-difluorophenol with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. This is followed by the addition of benzyl bromide. The phenoxide ion acts as a nucleophile, attacking the benzylic carbon and displacing the bromide ion in an Sₙ2 reaction to form the desired ether. youtube.comreddit.com

Reaction Scheme:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3-Bromo-2,4-difluorophenol | Benzyl bromide | K₂CO₃ | Acetone | This compound |

| 3-Bromo-2,4-difluorophenol | Benzyl chloride | NaH | DMF | This compound |

Bromination of Substituted Difluorobenzene Precursors

An alternative direct approach involves the electrophilic bromination of 1-(benzyloxy)-2,4-difluorobenzene. In this reaction, the benzyloxy and fluoro groups on the aromatic ring direct the incoming electrophile (bromine). The benzyloxy group is an activating, ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing.

The regiochemical outcome of the bromination is determined by the combined directing effects of these substituents. The position of bromination will be influenced by both steric and electronic factors. Common brominating agents for such reactions include N-bromosuccinimide (NBS) in the presence of a catalyst or bromine (Br₂) with a Lewis acid catalyst.

Reaction Scheme:

| Substrate | Brominating Agent | Catalyst | Solvent | Product |

| 1-(Benzyloxy)-2,4-difluorobenzene | N-Bromosuccinimide (NBS) | Acetic acid | Dichloromethane | This compound |

| 1-(Benzyloxy)-2,4-difluorobenzene | Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Carbon tetrachloride | This compound |

Investigation of Alternative Synthetic Routes for Isomers and Analogs

The synthesis of positional isomers and analogs of this compound often requires different starting materials or synthetic strategies to achieve the desired substitution pattern.

Synthesis of Positional Isomers (e.g., 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene (B1522714), 1-(Benzyloxy)-4-bromo-2-fluorobenzene)

The synthesis of positional isomers such as 2-(benzyloxy)-1-bromo-3,5-difluorobenzene and 1-(benzyloxy)-4-bromo-2-fluorobenzene (B134947) would follow similar synthetic principles but with appropriately substituted precursors.

For 2-(benzyloxy)-1-bromo-3,5-difluorobenzene , a plausible route would involve the Williamson ether synthesis starting from 1-bromo-3,5-difluorophenol and benzyl bromide. Alternatively, the bromination of 1-(benzyloxy)-2,4-difluorobenzene could potentially yield this isomer, although the regioselectivity would need to be carefully controlled.

The synthesis of 1-(benzyloxy)-4-bromo-2-fluorobenzene would likely start from 4-bromo-2-fluorophenol, which would undergo a Williamson ether synthesis with benzyl bromide.

| Target Isomer | Precursor 1 | Precursor 2 | Synthetic Method |

| 2-(Benzyloxy)-1-bromo-3,5-difluorobenzene | 1-Bromo-3,5-difluorophenol | Benzyl bromide | Williamson Ether Synthesis |

| 1-(Benzyloxy)-4-bromo-2-fluorobenzene | 4-Bromo-2-fluorophenol | Benzyl bromide | Williamson Ether Synthesis |

The synthesis of precursors like 1-bromo-3,5-difluorobenzene (B42898) can be achieved through methods such as the bromination of 2,4-difluoroaniline (B146603) followed by diazotization and deamination. google.com

Stereoselective and Regioselective Synthesis Considerations

For the synthesis of this compound and its isomers, stereoselectivity is not a primary concern as the target molecules are achiral. However, regioselectivity is a critical aspect.

In Williamson ether synthesis , the regiochemistry is predetermined by the substitution pattern of the starting phenol (B47542). Therefore, the synthesis of the correct bromodifluorophenol isomer is crucial for obtaining the desired product.

In electrophilic bromination reactions, the regioselectivity is governed by the directing effects of the substituents on the benzene (B151609) ring. The interplay between the activating benzyloxy group and the deactivating but ortho-, para-directing fluoro groups must be carefully considered to predict and control the position of bromination. In some cases, a mixture of isomers may be obtained, necessitating purification to isolate the desired product.

Optimization of Reaction Parameters and Catalyst Systems

The successful synthesis of this compound hinges on the optimization of two key transformations: the formation of the ether bond (Williamson ether synthesis) and the introduction of the bromine atom (electrophilic aromatic bromination).

A plausible route to the target molecule involves the Williamson ether synthesis, reacting a suitable bromodifluorophenol precursor with benzyl bromide. The efficiency of this O-alkylation is highly dependent on the choice of base, solvent, and temperature.

Strong bases are typically required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The choice of solvent is also critical, with polar aprotic solvents generally favoring the SN2 reaction pathway and enhancing the reaction rate. numberanalytics.com Temperature plays a significant role; while higher temperatures can increase the reaction rate, they may also lead to side reactions. numberanalytics.com Microwave-assisted synthesis has emerged as a technique to accelerate reaction times and improve yields. numberanalytics.com

Below is a table summarizing the influence of various parameters on the Williamson ether synthesis, based on general principles for analogous reactions.

Table 1: Optimization of Williamson Ether Synthesis Parameters

| Parameter | Variation | Effect on Reaction | Rationale |

|---|---|---|---|

| Base | Strong Bases (e.g., NaH, K₂CO₃) vs. Weak Bases (e.g., NaHCO₃) | Stronger bases lead to higher yields. | Complete deprotonation of the phenol is necessary to form the reactive nucleophile. |

| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) vs. Protic (e.g., Ethanol) | Polar aprotic solvents significantly increase reaction rates and yields. numberanalytics.com | They solvate the cation without hydrogen bonding to the nucleophile, thus increasing its reactivity. |

| Temperature | Elevated Temperatures (e.g., 80-120 °C) vs. Room Temperature | Higher temperatures generally accelerate the reaction. | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Catalyst | Phase-Transfer Catalysts (e.g., Tetrabutylammonium bromide) | Can improve yields in biphasic systems. | Facilitates the transfer of the phenoxide ion from the aqueous or solid phase to the organic phase. |

| Heating Method | Microwave Irradiation vs. Conventional Heating | Microwave heating can drastically reduce reaction times and sometimes improve yields. numberanalytics.com | Efficient and rapid heating of the reaction mixture. |

The regioselective bromination of a 1-(benzyloxy)-2,4-difluorobenzene precursor is another critical step. The benzyloxy group is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing deactivators. The interplay of these directing effects will determine the position of bromination.

The choice of brominating agent and catalyst is crucial for controlling the regioselectivity and preventing over-bromination. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). Lewis acid catalysts, such as FeCl₃ or AlCl₃, are often used to polarize the brominating agent and increase its electrophilicity. The reaction solvent can also influence the outcome, with polar solvents potentially stabilizing charged intermediates.

The following table outlines key parameters for the optimization of electrophilic aromatic bromination.

Table 2: Optimization of Electrophilic Aromatic Bromination Parameters

| Parameter | Variation | Effect on Reaction | Rationale |

|---|---|---|---|

| Brominating Agent | Br₂ vs. NBS | NBS is a milder and more selective brominating agent, often used to avoid over-bromination. | The choice depends on the reactivity of the substrate. |

| Catalyst | Lewis Acids (e.g., FeCl₃, AlCl₃) vs. No Catalyst | Lewis acids increase the rate and efficiency of bromination by activating the brominating agent. | Polarization of the Br-Br bond creates a stronger electrophile. |

| Solvent | Non-polar (e.g., CCl₄, CH₂Cl₂) vs. Polar (e.g., Acetonitrile) | Solvent polarity can affect the stability of the Wheland intermediate and thus influence reaction rates and selectivity. rsc.org | The choice of solvent can modulate the reactivity of the electrophile. |

| Temperature | Low Temperatures (e.g., 0-25 °C) vs. Elevated Temperatures | Lower temperatures generally improve regioselectivity and reduce the formation of byproducts. | Minimizes side reactions and allows for better kinetic control. |

Advanced Purification Techniques in Preparative Synthesis

The purification of the final product, this compound, from unreacted starting materials, byproducts, and catalyst residues requires advanced purification techniques to achieve high purity.

Preparative liquid chromatography (LC) is a highly effective technique for isolating and purifying target compounds from complex mixtures. phenomenex.comwelch-us.com This method offers high efficiency and can be scaled up for larger quantities. phenomenex.com The choice of the stationary phase (e.g., normal-phase or reversed-phase silica) and the mobile phase is critical for achieving good separation. phenomenex.com For aromatic compounds like the target molecule, reversed-phase chromatography using columns such as C18 is often effective. waters.com A gradient elution, where the solvent composition is changed over time, is typically employed to achieve optimal separation of components with different polarities.

Crystallization is a fundamental and powerful technique for the purification of solid organic compounds. uct.ac.za The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. uct.ac.za The selection of an appropriate solvent or solvent system is paramount; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. rochester.edu

For brominated aromatic compounds, recrystallization can be performed under pressure to effectively remove impurities like residual bromine and hydrogen bromide. google.com A base can be added to neutralize acidic impurities. google.com Techniques such as slow evaporation or using a two-solvent system can also be employed to induce crystallization and obtain high-purity material. rochester.edu

The following table provides a comparison of these advanced purification techniques.

Table 3: Comparison of Advanced Purification Techniques

| Technique | Advantages | Disadvantages | Key Optimization Parameters |

|---|---|---|---|

| Preparative LC | High resolution and purity, applicable to a wide range of compounds, scalable. phenomenex.comwelch-us.com | Can be costly and time-consuming, requires specialized equipment, generates solvent waste. rssl.com | Column chemistry (e.g., C18, silica), mobile phase composition and gradient, flow rate, sample loading. waters.comrssl.com |

| Crystallization | Cost-effective, can yield very high purity, suitable for large-scale purification. uct.ac.za | Not suitable for all compounds (e.g., oils or amorphous solids), yield can be reduced by solubility in the mother liquor. rochester.edu | Solvent selection, cooling rate, seeding, use of co-solvents. uct.ac.zarochester.edu |

Chemical Reactivity and Derivatization Studies of 1 Benzyloxy 3 Bromo 2,4 Difluorobenzene

Reactivity of the Bromine Substituent

The carbon-bromine bond in 1-(benzyloxy)-3-bromo-2,4-difluorobenzene is the most labile site for many transformations, particularly for metal-catalyzed cross-coupling reactions and metal-halogen exchange processes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound readily participates in these transformations, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com While specific examples with this compound are not extensively documented in readily available literature, the reactivity of similar bromo-difluorobenzene derivatives suggests that it would be a viable substrate. ugr.esnih.gov For instance, the Suzuki-Miyaura coupling of various aryl bromides with arylboronic acids is a well-established method for the synthesis of biaryl compounds. youtube.com The reaction conditions typically involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base like sodium carbonate or potassium phosphate. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netlibretexts.org This reaction is widely used to synthesize arylalkynes. The reactivity of the C-Br bond in this compound makes it a suitable candidate for this transformation. Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper salt (e.g., CuI), and an amine base such as triethylamine. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. universityofcalifornia.eduwikipedia.org It is a powerful method for the synthesis of arylamines. This compound can be expected to undergo this reaction with various primary and secondary amines in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a bulky phosphine ligand (e.g., XPhos, RuPhos), along with a strong base like sodium tert-butoxide. libretexts.orgorganic-chemistry.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(0) or Pd(II) catalyst, phosphine ligand, base | Biaryl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | Arylalkyne |

| Buchwald-Hartwig | Primary/Secondary amine | Pd catalyst, phosphine ligand, strong base | Arylamine |

Lithiation and Subsequent Electrophilic Quenching Reactions

The bromine atom in this compound can be replaced by a lithium atom through a process called lithiation, typically using an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures. nih.gov This generates a highly reactive aryllithium intermediate which can then be quenched with various electrophiles to introduce a wide array of functional groups.

For example, quenching the aryllithium species with carbon dioxide (CO₂) would yield a carboxylic acid. Reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. Other electrophiles such as alkyl halides, disulfides, and silyl (B83357) chlorides can also be employed to introduce corresponding functionalities. The choice of solvent and temperature is crucial to control the reaction and avoid side reactions.

Metal-Halogen Exchange Processes

Metal-halogen exchange is a fundamental reaction in organometallic chemistry where a halogen atom is swapped for a metal. wikipedia.org In the context of this compound, the bromine atom can undergo exchange with a more electropositive metal, most commonly lithium from an organolithium reagent. wikipedia.orgnih.gov This process is mechanistically similar to lithiation and results in the formation of the corresponding aryllithium species.

The rate of metal-halogen exchange is generally fast, often proceeding rapidly even at low temperatures. The equilibrium of the reaction is driven by the formation of a more stable organometallic species. The resulting organometallic intermediate can then be utilized in subsequent reactions with various electrophiles, as described in the section on lithiation.

Reactivity of the Fluorine Substituents

The fluorine atoms on the benzene (B151609) ring of this compound are generally less reactive than the bromine atom under many conditions. However, they can participate in specific reactions, most notably nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Difluorobenzene Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. nih.gov The fluorine atoms in this compound, being highly electronegative, activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them.

In SNAr reactions, a potent nucleophile attacks the aromatic ring at a carbon bearing a leaving group (in this case, a fluorine atom), forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub Subsequent departure of the fluoride (B91410) ion restores the aromaticity and yields the substituted product. The rate of SNAr reactions is influenced by the electron-withdrawing nature of the substituents on the ring and the strength of the nucleophile. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. While specific studies on this compound are not widely reported, related difluorobenzene derivatives are known to undergo such transformations. acs.org

Direct Aromatic Fluorination and Defluorination Strategies

Direct Aromatic Fluorination: The introduction of an additional fluorine atom onto the already fluorinated ring of this compound is a challenging transformation. Direct fluorination of aromatic compounds often requires specialized and highly reactive fluorinating agents and can suffer from a lack of selectivity. universityofcalifornia.eduacs.org Electrophilic fluorinating agents are typically employed for this purpose. rsc.org Given the presence of other reactive sites in the molecule, achieving selective direct fluorination would likely require careful optimization of reaction conditions.

Defluorination: The removal of fluorine atoms from polyfluorinated aromatic compounds, or defluorination, is a process of growing interest, particularly in the context of environmental remediation of per- and polyfluoroalkyl substances (PFAS). escholarship.orgnih.gov Reductive defluorination methods, often employing strong reducing agents or catalytic systems, can cleave the strong carbon-fluorine bond. escholarship.org However, these reactions typically require harsh conditions and may not be selective for a specific fluorine atom in a polyfluorinated compound like this compound. The benzyloxy group might also be susceptible to cleavage under such reductive conditions.

Influence of Fluorine Atoms on Aromatic Reactivity and Selectivity

The presence of two fluorine atoms on the benzene ring of this compound profoundly influences its reactivity and the regioselectivity of its reactions. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the aromatic ring towards electrophilic substitution. This deactivation occurs because the inductive effect withdraws electron density from the π-system of the ring, making it less nucleophilic.

Despite the deactivating inductive effect, the resonance effect of the fluorine atoms, along with the activating effect of the benzyloxy group, directs incoming electrophiles to specific positions. The benzyloxy group is an ortho, para-directing activator. The interplay of these electronic effects from the fluorine, bromine, and benzyloxy substituents dictates the preferred sites for substitution reactions.

In the context of nucleophilic aromatic substitution (SNAr), the electron-withdrawing nature of the fluorine atoms is crucial. These atoms can stabilize the negative charge of the Meisenheimer complex, a key intermediate in SNAr reactions, thereby facilitating the displacement of a suitable leaving group. The positions ortho and para to the fluorine atoms are activated towards nucleophilic attack.

Transformations Involving the Benzyloxy Group

The benzyloxy group in this compound serves a dual purpose: it acts as a protecting group for the phenolic hydroxyl and as a point for further functionalization.

Selective Deprotection Methods (e.g., Hydrogenolysis, Lewis Acid-Mediated Cleavage)

The removal of the benzyl (B1604629) group to unveil the phenol (B47542) is a common and crucial transformation. Several methods can be employed for this deprotection, with the choice depending on the other functional groups present in the molecule.

Hydrogenolysis: This is one of the most common methods for benzyl ether cleavage. The reaction is typically carried out using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is generally clean and high-yielding. However, its application can be limited if the molecule contains other reducible functional groups, such as alkenes, alkynes, or nitro groups.

Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect the cleavage of benzyl ethers. Boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are particularly effective reagents for this purpose. These reactions are typically performed at low temperatures in an inert solvent like dichloromethane. This method is advantageous when catalytic hydrogenation is not feasible due to the presence of sensitive functional groups.

A summary of common deprotection methods is presented in the table below.

| Deprotection Method | Reagents and Conditions | Advantages | Limitations |

| Hydrogenolysis | H₂, Pd/C, in a solvent like ethanol (B145695) or ethyl acetate | Clean reaction, high yields, neutral conditions | Not compatible with other reducible functional groups |

| Lewis Acid Cleavage | BCl₃ or BBr₃ in CH₂Cl₂ at low temperature | Effective for complex molecules, avoids reduction | Harsh reagents, can affect other acid-sensitive groups |

Modifications of the Benzyl Moiety for Functional Diversification

The benzyl group itself can be a site for chemical modification, allowing for the introduction of further diversity into the molecule before or after reactions on the aromatic ring. The benzylic position, the carbon atom directly attached to the benzene ring and the oxygen atom, is particularly reactive.

Benzylic Bromination: The benzylic hydrogen atoms can be selectively replaced by bromine using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This introduces a reactive handle on the benzyl group, which can then be used for subsequent nucleophilic substitution reactions.

Oxidation: The benzylic position can be oxidized to a carbonyl group. Depending on the reaction conditions and the starting material, this can lead to the formation of an aldehyde or a benzoic acid derivative.

These modifications allow for the synthesis of a wider range of compounds, where both the core aromatic structure and the peripheral benzyloxy group are functionalized.

Development of Novel Functionalized Derivatives and Libraries

The unique combination of reactive sites on this compound makes it an excellent scaffold for the development of libraries of novel functionalized molecules. The bromine atom is a key anchor point for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced in Suzuki-Miyaura cross-coupling reactions with boronic acids or esters. This reaction is a powerful tool for the formation of biaryl structures. For instance, coupling with various arylboronic acids can introduce a range of substituted phenyl groups at the 3-position.

Sonogashira Coupling: Reaction with terminal alkynes under Sonogashira conditions (a palladium catalyst and a copper(I) co-catalyst) allows for the introduction of an alkyne moiety at the bromine-substituted position. These alkynyl derivatives can serve as precursors for further transformations.

Buchwald-Hartwig Amination: The carbon-bromine bond can be converted to a carbon-nitrogen bond through Buchwald-Hartwig amination. This reaction allows for the introduction of a wide variety of primary and secondary amines, leading to the synthesis of novel aniline (B41778) derivatives.

The strategic sequence of these derivatization reactions, combined with the potential for deprotection or modification of the benzyloxy group, provides a versatile platform for generating diverse chemical libraries for applications in drug discovery and materials science.

The table below summarizes some of the key derivatization reactions starting from this compound.

| Reaction Type | Reagents and Conditions | Functional Group Introduced |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl group |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl group |

| Buchwald-Hartwig Amination | Primary or secondary amine, Pd catalyst, base | Amino group |

By systematically applying these synthetic transformations, researchers can generate a multitude of analogs of this compound, each with unique structural features and potential applications.

Spectroscopic and Advanced Analytical Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination:No experimental HRMS data confirming the exact mass of the molecular ion is publicly available.

Should this data become available in published literature, a detailed analytical article could be generated.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for assessing the purity of volatile and semi-volatile compounds such as 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene. In a typical GC-MS analysis, the compound is vaporized and separated from non-volatile impurities in the injector. It then travels through a capillary column, where it is separated from other volatile components based on its boiling point and interactions with the column's stationary phase. The retention time (t_R_), the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions and serves as an initial identifier.

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible pattern. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a molecular fingerprint that is invaluable for confirming the compound's identity. The molecular ion peak [M]⁺, corresponding to the intact molecule, confirms the molecular weight. For this compound (C₁₃H₉BrF₂O), the expected molecular weight is approximately 299.11 g/mol . The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Key fragmentation patterns for this molecule would likely include the loss of the benzyl (B1604629) group (C₇H₇•, m/z 91), a common fragmentation for benzylic ethers, and potentially the cleavage of the C-Br bond. The resulting data not only confirms the molecular structure but also allows for the quantification of impurities, making GC-MS a crucial technique for quality control.

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value | Interpretation |

|---|---|---|

| Retention Time (t_R_) | Dependent on column and conditions | Characteristic of the compound under specific analytical parameters. |

| Molecular Ion [M]⁺ (m/z) | 298/300 | Confirms molecular weight and presence of one bromine atom. |

| Key Fragment (m/z) | 91 | Indicates the presence of a benzyl group (C₇H₇⁺). |

| Key Fragment (m/z) | 207/209 | Corresponds to the [M-C₇H₇]⁺ fragment (bromodifluorophenoxy cation). |

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC) for Mixture Analysis and Reaction Monitoring

For compounds that are thermally labile or have lower volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) or its high-performance variant, Ultra-Performance Liquid Chromatography (UPLC-MS), is the preferred analytical method. These techniques are particularly useful for monitoring the progress of a chemical reaction, such as the synthesis of this compound from its precursors (e.g., 3-bromo-2,4-difluorophenol (B2583047) and benzyl bromide).

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (the mobile phase) that carries it through a packed column (the stationary phase). Separation occurs based on the differential partitioning of the analyte between the two phases. By taking small aliquots from a reaction mixture over time, one can track the consumption of reactants and the formation of the product.

The eluent from the LC column is then introduced into the mass spectrometer. Softer ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), are typically used. These methods usually result in less fragmentation than EI, often showing a prominent protonated molecule [M+H]⁺ or other adducts. This clear indication of the molecular weight of the components in a mixture makes LC-MS ideal for confirming the presence of the desired product and identifying any by-products or unreacted starting materials in a reaction mixture.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds (e.g., stretching, bending). An IR spectrum is a plot of absorbance or transmittance versus the frequency of light (typically expressed in wavenumbers, cm⁻¹).

For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure. The presence of the aromatic rings would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A key feature would be the strong C-O-C stretching vibrations of the ether linkage, typically found in the 1250-1000 cm⁻¹ range. The C-F bonds would show strong absorptions in the fingerprint region, usually between 1400 and 1000 cm⁻¹. The C-Br bond also has a characteristic absorption, although it appears at lower frequencies (typically below 600 cm⁻¹) and may be outside the range of standard mid-IR spectrophotometers.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1100-1000 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| 1300-1100 | C-F Stretch | Aryl Fluoride (B91410) |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformation

To perform this analysis, a suitable single crystal of this compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

The resulting crystal structure would confirm the connectivity of the atoms and reveal important conformational details, such as the dihedral angle between the two aromatic rings. This information is crucial for understanding intermolecular interactions in the solid state, such as pi-stacking or halogen bonding, which can influence the material's physical properties. While a powerful technique, its application is contingent on the ability to produce high-quality single crystals of the compound.

Chromatographic Techniques for Purity and Reaction Kinetics Monitoring

Beyond GC-MS and LC-MS, other chromatographic techniques are vital for both preparative and analytical purposes. Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and widely used method for monitoring reaction progress. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separation of reactants, products, and by-products based on their polarity allows for a quick visual assessment of the reaction's status. The retention factor (R_f_) value for the product spot can be compared to that of the starting materials.

For purification, column chromatography is the standard laboratory technique. The crude product is loaded onto a column packed with a stationary phase (e.g., silica gel or alumina), and a solvent (eluent) is passed through the column. Components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation and the isolation of pure this compound. The purity of the collected fractions is typically checked by TLC or GC-MS.

High-Performance Liquid Chromatography (HPLC) with a UV detector is another powerful tool for assessing purity with high precision and for quantitative analysis. By creating a calibration curve with standards of known concentration, the exact purity of a sample can be determined. HPLC can also be employed to study reaction kinetics by quantifying the concentration of reactants and products over time, providing valuable data for reaction optimization.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Bromo-2,4-difluorophenol |

Computational and Theoretical Investigations of 1 Benzyloxy 3 Bromo 2,4 Difluorobenzene and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule derived from its electronic structure.

The electronic character of 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene is dictated by the interplay of its constituent functional groups. The benzene (B151609) ring provides a delocalized π-electron system. This system is significantly perturbed by its substituents: the two fluorine atoms, the bromine atom, and the benzyloxy group.

Fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. Conversely, the oxygen atom of the benzyloxy group has lone pairs that can be donated into the ring via a resonance effect (+R), although it also has an inductive-withdrawing effect. Ab initio molecular orbital calculations on similar substituted benzenes have shown that fluorine substituents act as strong σ-acceptors and weak π-donors. ias.ac.in This charge distribution profoundly influences the molecule's reactivity and electrostatic potential.

Molecular Orbital (MO) theory helps in visualizing how these effects influence the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to have significant contributions from the π-system of the benzyloxy group and the aromatic ring, while the LUMO is likely to be a π* orbital of the substituted benzene ring. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. banglajol.info

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution. Negative potential (red/yellow) would be expected around the electronegative fluorine and oxygen atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Influencing Factors |

|---|---|---|

| HOMO Energy | Relatively low | Electron-withdrawing effects of halogens stabilize the orbital. |

| LUMO Energy | Relatively low | Electron-withdrawing groups lower the energy of the π* system. |

| HOMO-LUMO Gap | Moderate to large | Indicates good kinetic stability. banglajol.info |

| Dipole Moment | Significant | Vector sum of bond dipoles from C-F, C-Br, and C-O bonds. |

| Electron Density | Depleted on the ring | Strong inductive withdrawal by F and Br atoms. |

Quantum chemical methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus.

For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are most relevant. The chemical shifts can be predicted using methods like Gauge-Including Atomic Orbitals (GIAO) within a DFT framework.

¹H NMR: The protons on the phenyl ring of the benzyloxy group would appear in the typical aromatic region (δ 7.3-7.5 ppm). The two remaining protons on the difluorobromobenzene ring would be significantly affected by the adjacent electronegative halogens, likely shifting them downfield. Their exact shifts and coupling patterns (J-couplings) with each other and with the fluorine nuclei could be calculated.

¹³C NMR: The carbon atoms directly bonded to fluorine would show large C-F coupling constants. The chemical shifts would reflect the inductive effects of the substituents. The carbon attached to the oxygen (C1) would be shifted downfield, as would the carbons attached to the halogens (C2, C3, C4).

¹⁹F NMR: Given its high sensitivity, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. The two fluorine atoms are in different chemical environments and would therefore give rise to two distinct signals. The chemical shifts would be influenced by the adjacent bromo and benzyloxy groups, and they would show coupling to each other and to the nearby aromatic protons. Computational predictions can be crucial in assigning these signals correctly. nih.gov

Table 2: Hypothetical Predicted ¹H and ¹⁹F NMR Chemical Shifts (Note: These are estimated values for illustrative purposes. Actual computational results would depend on the level of theory and solvent model used.)

| Nucleus | Predicted Chemical Shift (ppm) | Rationale for Prediction |

|---|---|---|

| H5 | δ 7.0 - 7.3 | Influenced by ortho-F and para-Br. |

| H6 | δ 7.2 - 7.5 | Influenced by ortho-benzyloxy and meta-Br. |

| CH₂ | δ 5.1 - 5.3 | Methylene (B1212753) protons adjacent to oxygen and an aromatic ring. |

| Phenyl H | δ 7.3 - 7.5 | Standard aromatic region for an unsubstituted phenyl group. |

| F2 | δ -110 to -120 | Influenced by adjacent Br and benzyloxy groups. |

| F4 | δ -125 to -135 | Influenced by adjacent Br group. |

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of short-lived intermediates and high-energy transition states (TS) that are difficult to observe experimentally. For this compound, several reaction types could be investigated.

One important potential reaction is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces one of the halogens. The fluorine atoms strongly activate the ring for such attacks. Calculations could determine the preferred site of attack (e.g., at C2 or C4) by comparing the activation energies for the formation of the Meisenheimer complex intermediate at each position. The transition state for this addition step could be located and its geometry and energy determined.

Another possibility is the formation of a benzyne (B1209423) intermediate under strongly basic conditions, where deprotonation followed by elimination of HBr could occur. Theoretical calculations can map the potential energy surface for this elimination reaction and subsequent trapping reactions of the highly reactive benzyne.

For any proposed mechanism, computational analysis involves:

Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, first-order saddle points for transition states).

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm it connects the intended reactants and products.

These analyses provide activation energies (ΔG‡), which are crucial for predicting reaction rates and selectivity. cas.cnnih.gov

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations, often using classical force fields, are better suited for exploring the conformational space and dynamic behavior of larger systems, including interactions with other molecules.

A conformational analysis can be performed by systematically rotating these bonds (e.g., by creating a Ramachandran-like plot for the two key dihedral angles) and calculating the potential energy at each point using molecular mechanics. This process generates a potential energy surface, or energy landscape, which reveals the low-energy (stable) conformations and the energy barriers between them. researchgate.netnih.govrsc.org

The global minimum energy conformation would likely be one that minimizes steric clashes between the two rings. Molecular dynamics (MD) simulations can supplement this static picture. rsc.org An MD simulation evolves the system over time, allowing the molecule to explore different conformations at a given temperature. koreascience.krresearchgate.net This provides insight into the dynamic equilibrium between different conformers and the timescales of their interconversion.

The substituted difluorobenzene motif is a common scaffold in medicinal chemistry and materials science. nih.govjocpr.com The specific combination of substituents in this compound—a bulky, potentially π-stacking benzyloxy group, a hydrogen/halogen bond-donating bromine, and electron-rich fluorine atoms—makes it an interesting candidate for scaffold-based design. biosolveit.denih.gov

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as a protein's active site. nih.gov In a hypothetical scenario where this compound is investigated as an inhibitor for a specific enzyme, docking simulations would be performed to:

Place various low-energy conformers of the molecule into the target's binding pocket.

Score the different poses based on intermolecular interactions like hydrogen bonds, halogen bonds (with the bromine), π-π stacking (with the phenyl rings), and hydrophobic interactions.

Identify the most plausible binding orientation and estimate the binding affinity.

Molecular dynamics simulations of the resulting ligand-protein complex can then be used to assess the stability of the predicted binding mode over time and to calculate binding free energies more rigorously. These predictions can guide the synthesis of more potent and selective analogs. nih.gov

Table 3: Potential Intermolecular Interactions in Ligand-Target Binding

| Functional Group | Potential Interaction Type | Example Target Residue |

|---|---|---|

| Benzyloxy Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Ether Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Lysine |

| Fluorine Atoms | Weak Hydrogen Bond Acceptor, Dipole-Dipole | Backbone N-H, Polar residues |

| Bromine Atom | Halogen Bond Donor, Hydrophobic | Carbonyl oxygen, Glutamate, Aspartate |

| Difluorobenzene Ring | π-π Stacking (offset), Hydrophobic | Aromatic residues |

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to decipher how specific structural features of a molecule relate to its biological activity. drugdesign.orgnih.gov For a scaffold such as this compound, SAR analyses involve systematically modifying its distinct chemical regions to understand their contribution to the molecule's function, with the goal of optimizing properties like target affinity and selectivity. nih.govresearchgate.net

The core of the molecule presents three primary regions for such investigation: the benzyloxy moiety, the bromine atom, and the difluorinated phenyl ring. Each part can be altered to probe the steric, electronic, and hydrophobic requirements for biological activity.

The Benzyloxy Group: Modifications can be made to the benzyl (B1604629) ring, such as adding substituents (e.g., methoxy, chloro, or nitro groups) at its ortho, meta, or para positions. These changes can alter the group's size, electronic nature, and ability to form hydrogen bonds, which can be critical for interaction with a biological target. nih.gov The ether linkage itself is another point of interest; its replacement with other groups like an amine or a thioether would reveal the importance of the oxygen atom for activity.

The Bromine Atom: The bromine at position 3 is a key handle for synthetic modification. It can be replaced with other halogens (F, Cl, I) to study the effect of halogen size and electronegativity. Furthermore, through cross-coupling reactions, it can be substituted with a wide variety of functional groups, such as small alkyl chains, cyano groups, or aromatic rings, to explore the pocket of the target binding site.

The Difluorophenyl Ring: The two fluorine atoms at positions 2 and 4 significantly influence the electronic character of the phenyl ring and can engage in specific interactions with a receptor. SAR studies would involve shifting the position of these fluorine atoms or changing their number to modulate the molecule's pKa, metabolic stability, and binding interactions. nih.govresearchgate.net

The findings from such a systematic study can be compiled to build a comprehensive SAR model. The hypothetical data below illustrates how modifications to the this compound scaffold might influence inhibitory activity against a target enzyme.

| Compound ID | Modification at Position 3 (R¹) | Modification on Benzyloxy Ring (R²) | IC₅₀ (nM) | Comment |

|---|---|---|---|---|

| 1 | -Br | -H | 450 | Parent Compound |

| 2 | -Cl | -H | 600 | Smaller halogen decreases activity |

| 3 | -CN | -H | 120 | Electron-withdrawing group enhances potency |

| 4 | -CH₃ | -H | 300 | Small alkyl group improves activity slightly |

| 5 | -Br | 4-OCH₃ | 550 | Electron-donating group on benzyl ring is detrimental |

| 6 | -Br | 4-Cl | 250 | Electron-withdrawing group on benzyl ring is favorable |

| 7 | -CN | 4-Cl | 50 | Combination of optimal substituents shows synergistic effect |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Bioisosteric Design Principles and Fluorine Effects in Molecular Scaffolds

Bioisosteric design is a strategy used in drug discovery to modify a lead compound by replacing a specific atom or functional group with another that has similar physical or chemical properties. cambridgemedchemconsulting.comslideshare.net The goal is to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity. cambridgemedchemconsulting.comnih.gov The this compound scaffold is well-suited for the application of these principles.

A common bioisosteric replacement for the bromine atom could be a cyano (-CN) or a trifluoromethyl (-CF₃) group. These groups can mimic the steric and electronic properties of bromine while offering different chemical characteristics. For example, a trifluoromethyl group can significantly increase lipophilicity, which may enhance membrane permeability. selvita.com The ether oxygen of the benzyloxy group could be replaced with a sulfur atom (a thioether) or a methylene group (-CH₂-), which would alter bond angles, flexibility, and metabolic stability.

Fluorine atoms, as present in the parent scaffold, have unique and powerful effects in medicinal chemistry that are central to bioisosteric design. nih.govacs.org Their strategic incorporation can profoundly influence a molecule's properties: researchgate.net

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. cambridgemedchemconsulting.com The presence of the two fluorine atoms on the phenyl ring can shield adjacent positions from oxidative metabolism, thereby increasing the compound's half-life.

Modulation of pKa: As the most electronegative element, fluorine exerts a strong inductive electron-withdrawing effect. nih.gov This can lower the pKa of nearby acidic or basic centers in an analog, which can be crucial for optimizing target binding or pharmacokinetic properties. acs.org

Binding Interactions: Fluorine can participate in unique, non-covalent interactions with biological targets, including dipole-dipole interactions and weak hydrogen bonds. researchgate.net It can also alter the electronic nature of the aromatic ring (the "aromatic quadrupole"), influencing how it interacts with protein residues.

Conformational Control: The introduction of fluorine can alter the conformational preferences of a molecule. acs.org This can help to lock the molecule into a more biologically active conformation, leading to an increase in potency.

The distinct properties that fluorine imparts on molecular scaffolds are summarized in the table below.

| Property | Effect of Fluorine Incorporation | Potential Consequence for Molecular Scaffolds |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism due to strong C-F bond. cambridgemedchemconsulting.com | Increased bioavailability and longer half-life. |

| Acidity/Basicity (pKa) | Lowers pKa of nearby functional groups via strong inductive effect. nih.gov | Modulated target binding affinity and improved cell permeability. |

| Lipophilicity | Increases lipophilicity, especially as -CF₃ group. selvita.com | Enhanced membrane permeability and altered ADME profile. |

| Binding Affinity | Can participate in unique dipole and hydrogen bonding interactions. researchgate.net | Improved potency and target selectivity. |

| Conformation | Can induce specific conformational preferences in the molecule. acs.org | Pre-organization for optimal receptor binding. |

Through the thoughtful application of SAR and bioisosteric design, particularly by leveraging the unique effects of fluorine, the this compound scaffold can be systematically optimized to develop potent and selective drug candidates. researchgate.net

Applications in Advanced Materials Science and Engineering

Role as a Structural Building Block for Functional Materials

The utility of 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene as a structural building block lies in its distinct chemical functionalities. The benzyloxy group serves as a protecting group for a phenol (B47542), which can be later deprotected to yield a reactive hydroxyl group. The bromine atom provides a site for various coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. The fluorine atoms can enhance solubility, thermal stability, and introduce specific electronic properties to a target molecule. Despite this potential, specific examples of its use are not documented in the literature.

Synthesis of Novel Polymeric Materials with Tailored Properties

There are no specific studies found that describe the polymerization of this compound to create novel polymeric materials. In theory, it could be used as a monomer in the synthesis of poly(arylene ether)s. This would typically involve deprotection of the benzyloxy group to reveal the phenol, followed by a nucleophilic aromatic substitution reaction where the resulting phenoxide displaces a halogen on another monomer. Alternatively, the bromine atom could be utilized in metal-catalyzed cross-coupling polymerizations. However, no research has been published demonstrating these specific pathways or the properties of the resulting polymers.

Incorporation into Organic Electronic and Optoelectronic Devices

No literature is available that details the incorporation of this compound into organic electronic or optoelectronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). While fluorinated and brominated aromatic compounds are of general interest in this field for tuning electronic energy levels and facilitating intermolecular interactions, the performance and characteristics of devices specifically utilizing this compound have not been reported.

Investigation in Liquid Crystalline Systems and Display Technologies

There is no documented research on the investigation or use of this compound in the formulation of liquid crystalline systems. The synthesis of liquid crystals often involves molecules with specific length-to-breadth ratios and polar groups to induce mesophase behavior. While the rigid phenyl rings and polar atoms of this compound are features found in many liquid crystal molecules, its specific contribution to or ability to form liquid crystal phases has not been studied.

Contribution to the Development of Coatings and Advanced Surfaces

Specific research detailing the use of this compound in the development of coatings or for the modification of advanced surfaces is not present in the available literature. Its chemical structure could potentially be used to synthesize molecules that, when applied as coatings, could impart properties like hydrophobicity or thermal resistance due to the fluorinated benzene (B151609) ring, but such applications have not been experimentally demonstrated or published.

Engineering of Self-Assembly Characteristics in Supramolecular Chemistry

The role of this compound in engineering self-assembly characteristics for supramolecular structures has not been explored in published studies. The fluorine and bromine atoms could theoretically participate in halogen bonding, a non-covalent interaction used in crystal engineering and supramolecular assembly. However, no reports of such investigations using this specific compound are available.

Applications in Medicinal Chemistry and Agrochemical Research As a Precursor/scaffold

Intermediate in Pharmaceutical Synthesis and Drug Discovery Efforts

The utility of fluorinated compounds in drug discovery is well-established, with fluorine substitution often leading to improved metabolic stability, binding affinity, and bioavailability. Brominated aromatic compounds are also standard intermediates in pharmaceutical synthesis, frequently used in reactions to build molecular complexity.

The 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene structure is a potential starting material for the synthesis of various heterocyclic systems that form the core of many therapeutic agents. The carbon-bromine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions (like Suzuki, Buchwald-Hartwig, and Sonogashira couplings), which are fundamental in modern medicinal chemistry for constructing complex molecular architectures.

Pyrazolyl-ureas: This class of compounds has been investigated for a range of biological activities, including as inhibitors of p38 MAP kinase and other enzymes. The synthesis of such scaffolds often involves the coupling of an amine-containing pyrazole (B372694) with an isocyanate or a synthetic equivalent. A precursor like this compound could be transformed into an aniline (B41778) derivative through a Buchwald-Hartwig amination, which could then be further elaborated to introduce the urea (B33335) functionality. The difluorophenyl moiety is particularly valuable for its ability to modulate the electronic properties and conformation of the final molecule.

Benzotriazoles: Benzotriazole (B28993) derivatives are known to possess a wide array of biological activities, including antiviral, antibacterial, and anticancer properties. A common synthetic route to N-substituted benzotriazoles involves the reaction of an azide (B81097) with a benzyne (B1209423) intermediate. While various methods exist, the difluoro-substituted benzene (B151609) ring from the title compound could be incorporated into a benzotriazole scaffold, potentially influencing the compound's biological target interactions and pharmacokinetic profile.

While the structural motifs within this compound are highly relevant to the construction of these scaffolds, specific, documented examples of its direct use in the synthesis of pyrazolyl-ureas or benzotriazoles are not prominent in readily available scientific literature.

The strategic placement of fluorine atoms on an aromatic ring is a key tactic in drug design to fine-tune molecular interactions with biological targets. The two fluorine atoms in this compound have a profound impact on the electronic nature of the benzene ring.

Hydrogen Bonding: The high electronegativity of fluorine allows it to act as a weak hydrogen bond acceptor. In a protein-ligand complex, a strategically placed C-F bond can form favorable interactions with hydrogen bond donors (like N-H or O-H groups) in the active site, thereby increasing binding affinity.

π-π Interactions: The electron-withdrawing nature of the fluorine atoms polarizes the aromatic ring, altering its quadrupole moment. This can lead to stronger and more specific π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. The benzyloxy group also provides an additional aromatic ring capable of engaging in these interactions.

The table below summarizes how the fluorine substituents can influence molecular properties relevant to drug design.

| Property | Effect of Fluorine Substitution |

| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability. |

| Metabolic Stability | C-F bond is very strong, blocking sites of oxidative metabolism. |

| Binding Affinity | Can form hydrogen bonds and enhance electrostatic/π-interactions. |

| Acidity/Basicity | Can lower the pKa of nearby acidic or basic functional groups. |

This is an interactive table. Click on the headers to sort.

The development of fluorescent probes is a vital area of chemical biology for visualizing and tracking biological processes. While many fluorophores are based on extended conjugated π-systems, the specific use of this compound as a precursor in the development of fluorescent probes is not a widely documented application in the searched scientific and patent literature.

Building Block in Agrochemical Development

Fluorinated aromatic compounds are integral components of numerous commercial agrochemicals. googleapis.com The difluorobenzene moiety is a common feature in many potent herbicides and pesticides. Intermediates like this compound are valuable for introducing this key structural unit into more complex active molecules. The bromine atom allows for coupling reactions to build the final product, while the benzyloxy group can be retained or removed in a later synthetic step.

While bromofluorobenzene derivatives are generally suitable for the synthesis of plant protective agents, specific commercial herbicides or pesticides derived directly from this compound are not explicitly detailed in publicly accessible literature. googleapis.com However, the structural class is highly relevant to the field. For instance, patents describe the synthesis of pesticidal compounds from related structures like 5-bromo-1,3-dichloro-2-fluoro-benzene, highlighting the importance of such halogenated phenyl rings in agrochemical discovery. google.com

The inclusion of fluorine atoms, such as those present in the difluorophenyl group of this compound, can significantly enhance the performance of an agrochemical. google.com

Increased Efficacy: The electronic effects of fluorine can alter the binding of the agrochemical to its target enzyme or receptor in the pest or weed, leading to higher potency. googleapis.com

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes in the target organism and the environment. By placing fluorine atoms at positions that would otherwise be susceptible to oxidative metabolism (e.g., hydroxylation), the biological half-life of the compound can be extended, leading to longer-lasting activity. googleapis.com

Modified Physicochemical Properties: Fluorine substitution increases the lipophilicity of a molecule, which can improve its uptake and transport within the plant or insect. nih.gov

The strategic use of fluorine, therefore, allows chemists to fine-tune the properties of an agrochemical for optimal performance, and versatile building blocks containing these features are essential for the research and development process. google.com

Future Directions and Emerging Research Opportunities

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex, highly functionalized aromatic compounds like 1-(Benzyloxy)-3-bromo-2,4-difluorobenzene is increasingly benefiting from the adoption of flow chemistry and automated synthesis. These technologies offer substantial improvements over traditional batch processing, including enhanced safety, precise control over reaction parameters, and streamlined scalability. uc.ptorganic-chemistry.orgmdpi.com

Flow chemistry, where reagents are pumped through a network of tubes and reactors, provides superior heat and mass transfer, which is particularly advantageous for managing highly exothermic or rapid reactions often involved in aromatic functionalization. uc.pt For multi-step syntheses, such as the preparation of derivatives from this compound, flow systems can be modularly connected, enabling sequential reactions without the need for isolating and purifying intermediates at each stage. mdpi.com This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients, demonstrating its efficiency and robustness. uc.ptmdpi.com

Automated synthesis platforms, often integrated with flow reactors, can accelerate the discovery and optimization of new synthetic routes and the creation of compound libraries. fu-berlin.desynplechem.com By automating the entire workflow from reagent preparation to reaction, work-up, and purification, these systems minimize manual intervention and improve reproducibility. synplechem.comnih.gov For a molecule like this compound, an automated platform could be employed to rapidly screen various cross-coupling partners with the bromo-substituent or to explore different etherification conditions, significantly accelerating the development of novel derivatives. nih.govnih.gov

Table 1: Advantages of Flow Chemistry for Synthesizing Aromatic Derivatives

| Feature | Benefit in Synthesizing Derivatives |

| Enhanced Heat Transfer | Improved safety and control for exothermic reactions like nitration or halogenation. |

| Precise Parameter Control | High reproducibility and optimization of reaction yield and selectivity. uc.pt |

| Rapid Mixing | Increased reaction rates and efficiency, especially for fast, competitive reactions. |

| Scalability | Straightforward transition from laboratory-scale discovery to pilot-scale production. |

| Automation Integration | Enables high-throughput screening and library synthesis for drug discovery and materials science. fu-berlin.desynplechem.com |

| Handling Hazardous Reagents | Contained systems allow for the safe use of toxic or unstable intermediates. semanticscholar.org |

Green Chemistry Approaches in the Synthesis of Benzyloxy-Bromodifluorobenzene Derivatives

The principles of green chemistry are driving significant innovation in the synthesis of organofluorine compounds, aiming to reduce environmental impact and improve safety. numberanalytics.com Traditional methods for producing fluorinated aromatics often involve hazardous reagents like anhydrous hydrogen fluoride (B91410) or potentially explosive diazonium salts (in the Balz-Schiemann reaction). numberanalytics.comdovepress.com Future research will focus on developing more sustainable pathways for the synthesis of this compound and its derivatives.

Key areas of development include:

Alternative Fluorinating Agents: The use of safer, solid-state fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, can replace harsher traditional reagents. numberanalytics.comresearchgate.net Mechanochemical methods, which involve solid-state reactions, can also reduce or eliminate the need for toxic, high-boiling solvents. rsc.org

Sustainable Solvents and Catalysts: Ionic liquids are being explored as recyclable reaction media for benzylation and other aromatic functionalization reactions. rsc.org Furthermore, the development of heterogeneous catalysts can simplify product purification and allow for catalyst recycling, reducing waste. mdpi.com For instance, sustainable methods for the benzylation of aromatic rings and the oxidation of benzyl (B1604629) alcohol are being developed to minimize waste and avoid harsh conditions. mdpi.comorganic-chemistry.org

Improved Atom Economy: Catalytic approaches, including the use of transition metals, are being refined to improve efficiency and reduce the generation of stoichiometric waste byproducts. numberanalytics.com This is particularly relevant for cross-coupling reactions involving the bromo-substituent.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Emerging Green Approach |

| Aromatic Fluorination | Balz-Schiemann reaction (high temp, hazardous intermediates). dovepress.com | Mechanochemical solid-state fluorination with KF; electrophilic fluorination with agents like Selectfluor®. numberanalytics.comrsc.org |

| Benzylation (Ether Synthesis) | Use of volatile organic solvents. | Catalysis in recyclable ionic liquids; solvent-free conditions. rsc.org |

| Cross-Coupling Reactions | Homogeneous catalysts requiring complex purification. | Heterogeneous, recyclable catalysts; reactions in aqueous media. |